molecular formula C18H19F2NO3 B2751318 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide CAS No. 1797559-31-9

3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide

Cat. No. B2751318
M. Wt: 335.351
InChI Key: XSVCXPUBNCJLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Imaging Applications in Solid Tumors

Research has identified fluorine-containing benzamide analogs as promising ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, are valuable for non-invasive imaging techniques to assess tumor progression and therapy efficacy. The synthesis and evaluation of these analogs underline the chemical's potential in enhancing cancer diagnostics through advanced imaging technologies (Tu et al., 2007).

Structural Analysis and Molecular Interactions

Another facet of research focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide revealed significant insights into the compound's chemical behavior. Through acylation reactions and comprehensive analyses including X-ray diffraction and DFT calculations, the study explored the influence of intermolecular interactions on molecular geometry. This research provides a deeper understanding of the compound's structural characteristics and its potential implications in various chemical and pharmaceutical applications (Karabulut et al., 2014).

Development of Cholesterol Absorption Inhibitors

In the quest to manage cholesterol levels, research identified SCH 58235, a derivative that inhibits intestinal cholesterol absorption effectively. This compound emerged from a systematic evaluation of potential metabolites, showcasing its efficacy in lowering liver cholesteryl esters in preclinical models. Such findings highlight the compound's therapeutic potential in treating hypercholesterolemia and related cardiovascular conditions (Rosenblum et al., 1998).

Antibacterial Properties

Investigations into the antibacterial efficacy of benzamide derivatives led to the discovery of compounds with potent antistaphylococcal properties and improved pharmaceutical profiles. These findings are crucial for developing new antibacterial agents to combat resistant strains and address the growing need for effective antimicrobial therapies (Haydon et al., 2010).

Synthesis of Fluorinated Heterocyclic Compounds

Research into the synthesis of fluorinated heterocyclic compounds using 2-fluoroacrylic building blocks underscores the versatility and potential of fluorinated compounds in medicinal chemistry. These compounds, applicable in creating various bioactive molecules, signify the role of fluorination in developing new therapeutic agents with enhanced properties (Shi et al., 1996).

properties

IUPAC Name

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3/c1-18(24-3,13-6-4-5-7-14(13)19)11-21-17(22)12-8-9-16(23-2)15(20)10-12/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCXPUBNCJLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.